



Application of Acid Red 35 in Plant Tissue Histology

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Compound of Interest		
Compound Name:	Acid Red 35	
Cat. No.:	B1266041	Get Quote

Disclaimer: The application of **Acid Red 35** for staining plant tissue is not a widely documented or standard procedure in published scientific literature. The following application notes and protocols are theoretical, based on the known chemical properties of acid dyes and general principles of plant histological staining. These methodologies are intended to serve as a foundational guide for researchers interested in exploring its potential use.

Application Notes

Acid Red 35 is a water-soluble, anionic dye belonging to the azo class.[1] In general histology, acid dyes carry a net negative charge and are used to stain basic, or "acidophilic," tissue components that are positively charged, such as proteins in the cytoplasm and collagen.[2][3] [4]

In the context of plant histology, the application of an acid dye like **Acid Red 35** presents a unique scenario. The primary cell wall of plants is rich in pectin, which contains negatively charged carboxyl groups, potentially leading to electrostatic repulsion with anionic dyes. However, staining may still be achieved through several mechanisms:

- Ionic Bonding: The dye could bind to localized cationic (positively charged) sites within the plant cell, such as proteins embedded in the cell wall or cytoplasm.[5]
- pH-Mediated Staining: By lowering the pH of the staining solution, the negative charges on components like pectin can be reduced through protonation. This decrease in electrostatic repulsion could facilitate the entry and binding of the anionic dye.



 Hydrogen Bonding: Acid Red 35 may also form hydrogen bonds with uncharged polysaccharides like cellulose and hemicellulose, which are abundant in both primary and secondary cell walls.

Based on these principles, **Acid Red 35** is theoretically expected to stain protein-rich structures within the plant cell, such as the cytoplasm and potentially certain cell wall proteins, a vibrant red color. It may serve as a useful counterstain in combination with dyes that specifically target anionic components like lignin or pectin.

Data Presentation: Hypothetical Staining Characteristics

The following table summarizes the expected, theoretical staining outcomes of **Acid Red 35** on various plant tissue components.

Tissue/Cellular Component	Expected Color with Acid Red 35	Basis of Staining (Theoretical)
Cytoplasm	Red to Pink	High concentration of proteins (acidophilic).
Nucleus	Unstained or Light Pink	Primarily contains acidic nucleic acids (basophilic).
Primary Cell Wall (Cellulose)	Light Pink to Red	Potential for hydrogen bonding with cellulose.
Primary Cell Wall (Pectin)	Unstained	Electrostatic repulsion from anionic pectin.
Lignified Secondary Walls	Unstained	Lignin is typically stained by basic dyes.
Cuticle	Unstained	Waxy, hydrophobic nature prevents dye penetration.
Starch Granules	Unstained	Starch is a neutral polysaccharide.

Experimental Protocols



This section provides a detailed, hypothetical protocol for the histological staining of plant tissues using **Acid Red 35**. Optimization will be required based on the specific plant species and tissue type.

I. Reagent Preparation

- Fixative Solution (FAA):
 - 50 ml Ethanol (95%)
 - 5 ml Glacial Acetic Acid
 - 10 ml Formalin (37-40% formaldehyde)
 - 35 ml Distilled Water
- Acid Red 35 Staining Solution (0.5% w/v):
 - 0.5 g Acid Red 35 powder
 - 100 ml Distilled Water
 - Adjust to pH 3.0-4.0 with 1% Acetic Acid.
- Ethanol Series (for dehydration):
 - Prepare 50%, 70%, 95%, and 100% ethanol solutions.
- Clearing Agent:
 - Xylene or a xylene substitute.
- Mounting Medium:
 - Canada balsam or a synthetic equivalent (e.g., Permount).

II. Staining Procedure



- Fixation: Immediately immerse freshly harvested plant tissue in FAA fixative for 18-24 hours at room temperature.
- Washing: Wash the fixed tissue in 70% ethanol for 1-2 hours to remove the fixative.
- Dehydration: Dehydrate the tissue by passing it through a graded ethanol series:
 - 70% Ethanol (1 hour)
 - 95% Ethanol (1 hour)
 - 100% Ethanol (2 changes, 1 hour each)
- Infiltration & Embedding: Infiltrate the tissue with paraffin wax and embed to create a solid block for sectioning.
- Sectioning: Cut thin sections (10-15 μm) using a microtome.
- Deparaffinization and Rehydration:
 - Immerse slides in xylene (2 changes, 5 minutes each) to remove paraffin.
 - Transfer through a descending ethanol series to rehydrate: 100%, 95%, 70%, 50% (2 minutes each).
 - Rinse in distilled water.
- Staining:
 - Immerse slides in the 0.5% Acid Red 35 staining solution for 5-10 minutes. Optimal staining time may vary.
- Washing: Briefly rinse the slides in distilled water to remove excess stain.
- Dehydration:
 - Quickly pass the slides through an ascending ethanol series: 50%, 70%, 95%, 100% (1-2 minutes each).



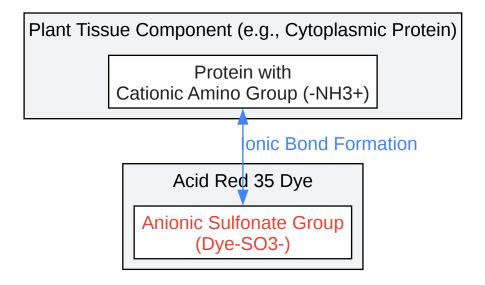
- · Clearing:
 - Immerse slides in xylene (2 changes, 3 minutes each) to make the tissue transparent.
- Mounting:
 - Place a drop of mounting medium on the tissue section and apply a coverslip, avoiding air bubbles.
 - Allow the slide to dry before observation.

Visualizations

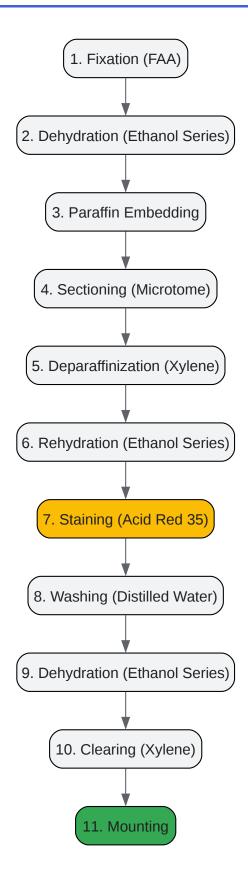
Theoretical Staining Mechanism

The primary proposed mechanism for **Acid Red 35** staining in plant tissue is the ionic interaction between the anionic dye and cationic sites on proteins.









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References

- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Acid dye Wikipedia [en.wikipedia.org]
- 3. hzreward.com [hzreward.com]
- 4. Basic and Acid Dyes for Histology | The Cell [histologyguide.com]
- 5. benchchem.com [benchchem.com]
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